![molecular formula C5H5BO5 B1430964 3-Boronofuran-2-carboxylic acid CAS No. 1799980-25-8](/img/structure/B1430964.png)
3-Boronofuran-2-carboxylic acid
Overview
Description
3-Boronofuran-2-carboxylic acid is a chemical compound with the molecular formula C5H5BO5 . It has an average mass of 155.901 Da and a monoisotopic mass of 156.023010 Da .
Molecular Structure Analysis
The molecular structure of 3-Boronofuran-2-carboxylic acid consists of a boron atom, five carbon atoms, five hydrogen atoms, and five oxygen atoms .Scientific Research Applications
Sensing Applications
Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications. These can be homogeneous assays or heterogeneous detection methods .
Fluorescence Imaging of Carbohydrates
Boronic acids have been extensively used as chemo/biosensors in the detection of carbohydrates through electrochemical, fluorescence, and colorimetric measurements .
Cross-Coupling Reactions
Borinic acids, a subclass of organoborane compounds which include boronic acids, are used in cross-coupling reactions important in synthetic chemistry .
Catalysis
Borinic acids are also utilized in catalysis, which is a critical process in chemical reactions and industrial manufacturing .
Medicinal Chemistry
The properties of boronic acids make them useful in medicinal chemistry for drug design and pharmaceutical research .
Polymer or Optoelectronics Materials
Borinic acid derivatives find applications in the development of materials for polymer or optoelectronics, which are essential for creating electronic devices that interact with light .
properties
IUPAC Name |
3-boronofuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BO5/c7-5(8)4-3(6(9)10)1-2-11-4/h1-2,9-10H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZNVGFKPNVLNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(OC=C1)C(=O)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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